(2E)-5-benzyl-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one
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Overview
Description
2-CL-BENZALDEHYDE (5-BENZYL-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE is a complex organic compound with the molecular formula C23H18ClN3OS and a molecular weight of 419.936 g/mol . This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CL-BENZALDEHYDE (5-BENZYL-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE typically involves the reaction of 2-chlorobenzaldehyde with 5-benzyl-4-oxo-3-phenyl-1,3-thiazolidine-2-ylidene hydrazine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-CL-BENZALDEHYDE (5-BENZYL-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce various reduced derivatives .
Scientific Research Applications
2-CL-BENZALDEHYDE (5-BENZYL-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-CL-BENZALDEHYDE (5-BENZYL-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-CL-BENZALDEHYDE (5-(2,5-DI-CL-BENZYL)4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE
- 2-CL-BENZALDEHYDE (5-(2,3-DI-CL-BENZYL)4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE
- 2-CHLOROBENZALDEHYDE (5-(4-CL-BENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE
Uniqueness
What sets 2-CL-BENZALDEHYDE (5-BENZYL-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE apart is its specific structural configuration, which imparts unique biological and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H18ClN3OS |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
(2E)-5-benzyl-2-[(E)-(2-chlorophenyl)methylidenehydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H18ClN3OS/c24-20-14-8-7-11-18(20)16-25-26-23-27(19-12-5-2-6-13-19)22(28)21(29-23)15-17-9-3-1-4-10-17/h1-14,16,21H,15H2/b25-16+,26-23+ |
InChI Key |
UXOQOFUGRCTRLU-LBEGURLNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC2C(=O)N(/C(=N\N=C\C3=CC=CC=C3Cl)/S2)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)N(C(=NN=CC3=CC=CC=C3Cl)S2)C4=CC=CC=C4 |
Origin of Product |
United States |
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